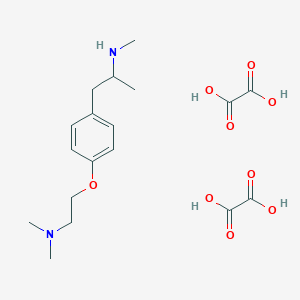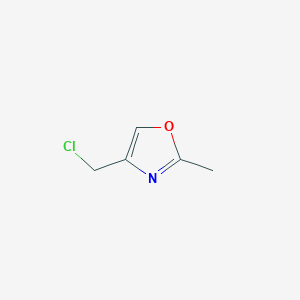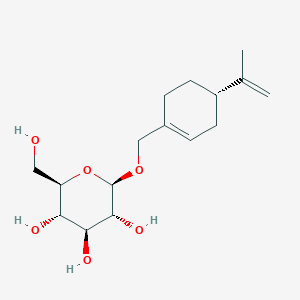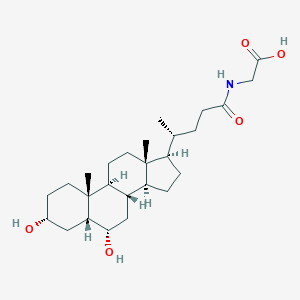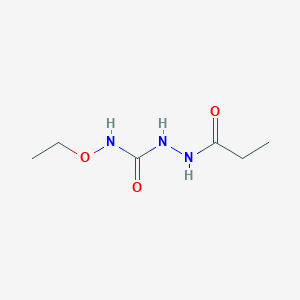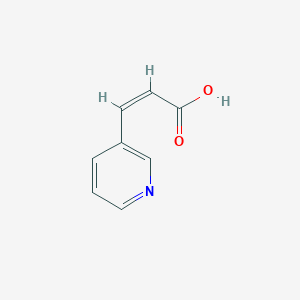
(Z)-3-pyridin-3-ylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-pyridin-3-ylprop-2-enoic acid, also known as ZPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ZPPA belongs to the class of pyridine derivatives and is a potent inhibitor of histone deacetylase, an enzyme that plays a crucial role in gene expression and regulation.
作用机制
(Z)-3-pyridin-3-ylprop-2-enoic acid exerts its pharmacological effects by inhibiting histone deacetylase, an enzyme that regulates the acetylation of histone proteins. Histone acetylation is a crucial process that affects gene expression and regulation. By inhibiting histone deacetylase, (Z)-3-pyridin-3-ylprop-2-enoic acid promotes the acetylation of histones, leading to changes in gene expression and regulation. This mechanism of action is responsible for the therapeutic effects of (Z)-3-pyridin-3-ylprop-2-enoic acid in various diseases.
生化和生理效应
(Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been observed to induce cell cycle arrest and apoptosis in cancer cells. (Z)-3-pyridin-3-ylprop-2-enoic acid also reduces the inflammation response by inhibiting the production of pro-inflammatory cytokines. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
(Z)-3-pyridin-3-ylprop-2-enoic acid has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase, making it a useful tool for studying the role of histone acetylation in gene expression and regulation. (Z)-3-pyridin-3-ylprop-2-enoic acid is also relatively easy to synthesize, and the yield and purity obtained through the synthesis method are satisfactory.
However, there are also some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments. (Z)-3-pyridin-3-ylprop-2-enoic acid has low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of (Z)-3-pyridin-3-ylprop-2-enoic acid. One potential area of research is the development of (Z)-3-pyridin-3-ylprop-2-enoic acid-based therapies for cancer and other diseases. Another area of research is the study of the mechanisms underlying the effects of (Z)-3-pyridin-3-ylprop-2-enoic acid on cognitive function and memory. Additionally, further studies are needed to determine the safety and efficacy of (Z)-3-pyridin-3-ylprop-2-enoic acid in human clinical trials.
Conclusion:
In conclusion, (Z)-3-pyridin-3-ylprop-2-enoic acid is a pyridine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. (Z)-3-pyridin-3-ylprop-2-enoic acid is a potent inhibitor of histone deacetylase and has been shown to have various biochemical and physiological effects. While there are some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
合成方法
The synthesis of (Z)-3-pyridin-3-ylprop-2-enoic acid involves the reaction of 3-pyridinylboronic acid with acryloyl chloride in the presence of palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of (Z)-3-pyridin-3-ylprop-2-enoic acid obtained through this method is high, and the purity is also satisfactory.
科学研究应用
(Z)-3-pyridin-3-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been observed to reduce the inflammation response in various animal models of inflammatory diseases.
属性
CAS 编号 |
155170-47-1 |
|---|---|
产品名称 |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC 名称 |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |
InChI 键 |
VUVORVXMOLQFMO-ARJAWSKDSA-N |
手性 SMILES |
C1=CC(=CN=C1)/C=C\C(=O)O |
SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
规范 SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
同义词 |
2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



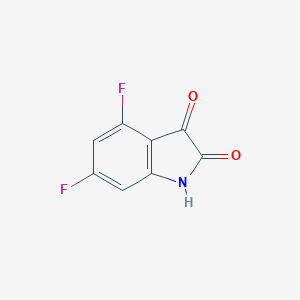
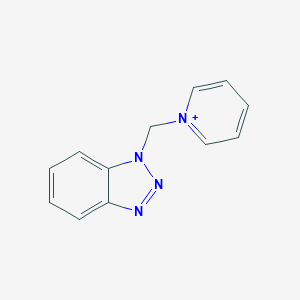
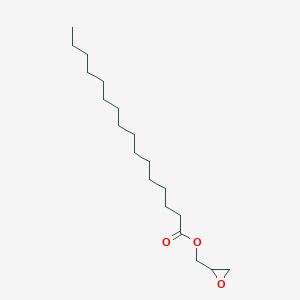
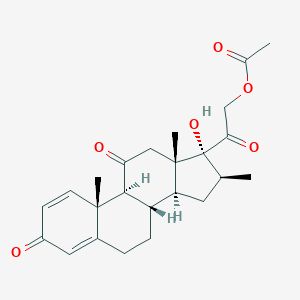
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
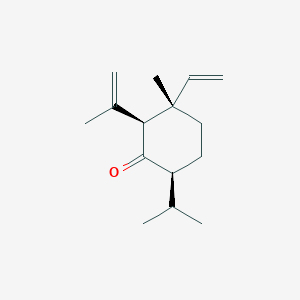
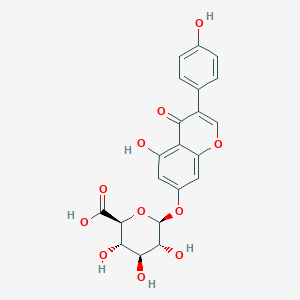
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
